molecular formula C12H11N3O4S B1415428 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 2197063-18-4

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1415428
CAS No.: 2197063-18-4
M. Wt: 293.3 g/mol
InChI Key: FMPPDZGOUSTRMT-UHFFFAOYSA-N
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Description

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 2197063-18-4) is a thiazole derivative characterized by an ortho-nitro-substituted phenylamino group at the 2-position and an ethyl ester moiety at the 4-position of the thiazole ring. Its molecular formula is C₁₂H₁₁N₃O₄S, with a molar mass of 293.3 g/mol and predicted physicochemical properties:

  • Density: 1.434±0.06 g/cm³
  • Boiling Point: 449.8±51.0 °C
  • pKa: 1.20±0.10 .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives.

Properties

IUPAC Name

ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-19-11(16)9-7-20-12(14-9)13-8-5-3-4-6-10(8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPPDZGOUSTRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenylamine reacts with a suitable thiazole derivative.

    Esterification: The carboxylic acid group at the fourth position of the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-(2-Aminophenylamino)-thiazole-4-carboxylic acid ethyl ester.

    Substitution: 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid.

    Oxidation: Various oxidized thiazole derivatives.

Scientific Research Applications

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets in bacterial or fungal cells, disrupting their normal function and leading to cell death. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Electronic Effects

a) 2-(4-Nitrophenyl)thiazole-4-carboxylic Acid Ethyl Ester (CAS 78979-64-3)
  • Key Difference : Nitro group at the para position on the phenyl ring.
  • Impact : The para-nitro group reduces steric hindrance compared to the ortho-nitro analog but maintains electron-withdrawing properties. This positional isomer may exhibit distinct binding affinities in biological systems .
b) Ethyl 4-(2-Nitrophenyl)-2-thiazolecarboxylate (CAS 172848-60-1)
  • Key Difference : Nitro group on the 2-position of the phenyl ring attached to the 4-position of the thiazole.

Functional Group Modifications

a) Fluorinated Derivatives
  • Ethyl 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylate (CAS 956624-57-0): Substituent: Fluorine at the ortho position on the phenylamino group. Fluorine’s electron-withdrawing nature may modulate pKa .
  • 2-(4-Fluorophenyl)thiazole-4-carboxylic Acid Ethyl Ester: Substituent: Fluorine at the para position. Safety Note: Classified as harmful by inhalation, skin contact, or ingestion .
b) Trifluoromethyl and Methoxy Derivatives
  • Ethyl 2-(4-Trifluoromethylphenyl)thiazole-4-carboxylate (CAS 175204-88-3): Substituent: CF₃ group at the para position.
  • Ethyl 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetate :

    • Substituent : Methoxy group at the para position.
    • Impact : Methoxy’s electron-donating nature may counteract the thiazole’s electron deficiency, altering reactivity .

Thiazole vs. Thiophene Analogs

  • Ethyl 2-Amino-4-(4-Nitrophenyl)thiophene-3-carboxylate: Key Difference: Thiophene ring replaces thiazole.

Physicochemical and Pharmacokinetic Trends

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Predicted pKa
Target Compound C₁₂H₁₁N₃O₄S 293.3 ortho-NO₂ 1.20
2-(4-Nitrophenyl)thiazole-4-ester C₁₂H₁₀N₂O₄S 290.28 para-NO₂ N/A
Ethyl 2-(4-Trifluoromethylphenyl) C₁₃H₁₀F₃NO₂S 301.28 para-CF₃ N/A
Ethyl 2-(2-Fluorophenylamino) C₁₂H₁₁FN₂O₂S 278.29 ortho-F ~2.5*

* Estimated based on fluorine’s electron-withdrawing effects.

Biological Activity

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester, a compound with the molecular formula C12H10N2O4SC_{12}H_{10}N_2O_4S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities, and a nitrophenylamino group that may enhance its bioactivity. The ethyl ester functionality can influence solubility and bioavailability, critical factors in drug development.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
2-Amino-thiazoleS. aureus32 µg/mL
4-MethylthiazoleP. aeruginosa16 µg/mL

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. The compound’s ability to inhibit cell proliferation has been supported by studies showing that similar compounds can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells
In a recent study, a related thiazole compound demonstrated an IC50 value of 25 µM against breast cancer cell lines (MCF-7), indicating significant cytotoxicity. Further investigation into the mechanism revealed that the compound induced apoptosis through the activation of caspase pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar thiazole compounds have shown the ability to modulate ROS levels, contributing to their anticancer effects.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins could lead to altered signaling pathways, enhancing its therapeutic potential.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For example, introducing various substituents on the phenyl ring has been shown to significantly improve antimicrobial and anticancer activities.

Table 2: Structural Modifications and Biological Activity

Modification TypeEffect on Activity
Addition of halogensIncreased antimicrobial potency
Alkyl chain length variationEnhanced solubility and bioavailability
Nitrogen substitutionsImproved anticancer efficacy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
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2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

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